

# Technical Guide: 1-(4-Hydroxyphenyl)-3-phenylurea

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## Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-3-phenylurea

CAS No.: 2298-29-5

Cat. No.: B1335265

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## Molecular Scaffold for Cytokinin Activity and Enzyme Inhibition

### Part 1: Executive Summary

**1-(4-Hydroxyphenyl)-3-phenylurea** (also known as 4-hydroxycarbanilide) is a diarylurea derivative with the molecular formula  $C_{13}H_{12}N_2O_2$  and a molecular weight of 228.25 g/mol. Structurally, it consists of a urea linker bridging a phenyl ring and a 4-hydroxyphenyl ring.

This compound serves as a critical "privileged scaffold" in two distinct domains:

- **Agrochemicals:** It functions as a cytokinin-active compound, mimicking adenine-based plant hormones to promote cell division.
- **Pharmaceuticals:** The diarylurea motif is a validated pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) and various receptor tyrosine kinases (e.g., VEGFR, PDGFR), making this specific derivative a valuable intermediate or probe in structure-activity relationship (SAR) studies.

## Part 2: Physicochemical Profile

The following data table consolidates the core physical properties required for analytical validation.

Property	Value	Notes
Molecular Weight	228.25 g/mol	Monoisotopic Mass: 228.0899 Da
CAS Number	2298-29-5	
Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	
Appearance	White to off-white solid	Crystalline powder
Solubility	DMSO, Ethanol, Methanol	Poorly soluble in water (<1 mg/mL)
LogP (Predicted)	-2.1 - 2.5	Lipophilic, membrane permeable
H-Bond Donors	3	2 Urea NHs + 1 Phenolic OH
H-Bond Acceptors	2	Urea Carbonyl + Phenolic Oxygen
Melting Point	>200 °C (Decomposition)	High MP due to intermolecular H-bonding network

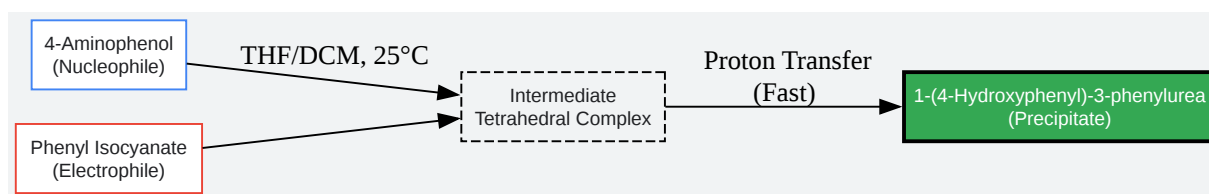
## Part 3: Synthesis & Fabrication Protocol

### Core Directive: The Isocyanate "Click" Route

While urea derivatives can be synthesized via phosgene substitutes (e.g., triphosgene) or carbamates, the most atom-economic and self-validating method for research scale is the direct coupling of an isocyanate with an amine.

#### Reaction Scheme

The nucleophilic amine of 4-aminophenol attacks the electrophilic carbon of phenyl isocyanate. This reaction is rapid, usually requires no catalyst, and produces high-purity urea precipitate.



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Figure 1: Synthesis pathway via nucleophilic addition. The high lattice energy of the urea product drives precipitation, simplifying purification.

## Step-by-Step Protocol

Reagents:

- 4-Aminophenol (1.0 eq)
- Phenyl Isocyanate (1.0 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous

Procedure:

- **Dissolution:** Dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in dry THF (20 mL) under an inert atmosphere (N<sub>2</sub> or Ar). Note: 4-aminophenol is oxidation-sensitive; use fresh stock.
- **Addition:** Dropwise add phenyl isocyanate (1.19 g, 10 mmol) diluted in 5 mL THF to the stirring amine solution at room temperature.
- **Reaction:** Stir for 2–4 hours. A heavy white precipitate typically forms within minutes as the urea product is less soluble than the starting materials.
- **Work-up:** Filter the precipitate under vacuum.
- **Purification:** Wash the filter cake with cold DCM (3 x 10 mL) to remove unreacted isocyanate.
- **Drying:** Dry under high vacuum at 50°C to remove trace solvent.

Validation Check: If the filtrate remains colored (pink/brown), the 4-aminophenol may have oxidized. Recrystallization from Ethanol/Water can restore purity.

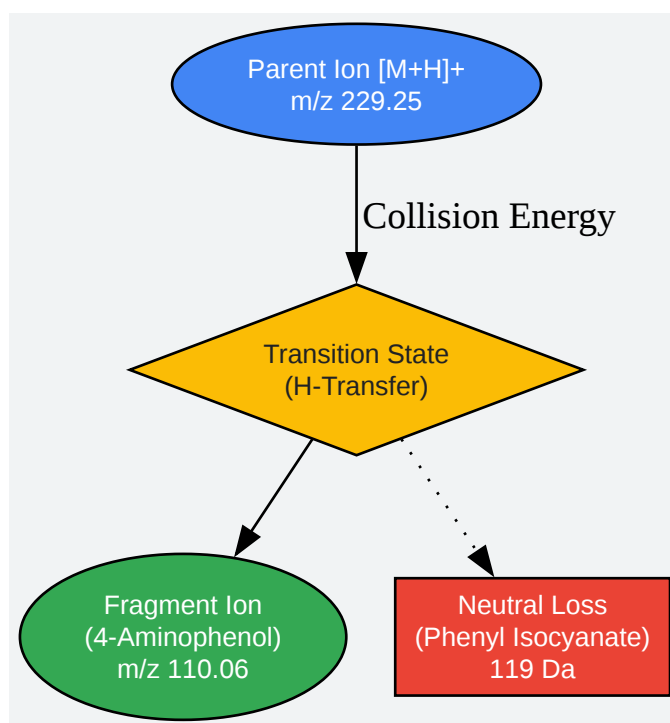
## Part 4: Analytical Characterization (Trustworthiness)

To validate the identity of the synthesized compound, use the following spectroscopic markers.

### Mass Spectrometry (ESI-MS)

Ureas exhibit characteristic fragmentation patterns. The molecular ion is stable, but high collision energy triggers cleavage at the urea linkage.

- Parent Ion:  $[M+H]^+ = 229.25$  m/z
- Primary Fragment: Loss of Phenyl Isocyanate ( $\text{Ph-N=C=O}$ , 119 Da).
- Resulting Ion:  $[\text{H}_2\text{N-C}_6\text{H}_4\text{-OH} + \text{H}]^+ = 110.06$  m/z (4-aminophenol cation).



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Figure 2: ESI-MS Fragmentation Logic. The cleavage of the urea bond is the diagnostic signature.

## Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

Solvent: DMSO- $d_6$  (Required due to solubility).

- $\delta$  9.15 ppm (s, 1H): Phenolic -OH (Exchangeable).
- $\delta$  8.50 - 8.70 ppm (s, 2H): Urea -NH- protons. Note: These may appear as two distinct singlets depending on H-bonding asymmetry.
- $\delta$  7.45 ppm (d, 2H): Phenyl ortho-protons.
- $\delta$  7.25 ppm (m, 4H): Overlapping aromatic signals (Phenyl meta + 4-OH-phenyl ortho).
- $\delta$  6.95 ppm (t, 1H): Phenyl para-proton.
- $\delta$  6.70 ppm (d, 2H): 4-OH-phenyl meta-protons (Shielded by -OH).

## Part 5: Biological Applications

### Cytokinin Activity (Plant Science)

Diphenylurea derivatives exhibit cytokinin activity, promoting shoot proliferation. The 4-hydroxyl group modifies the binding affinity to the cytokinin receptor (CRE1/AHK4 in Arabidopsis).

- Mechanism: Allosteric modulation or direct binding to the adenine-binding pocket of the receptor histidine kinase.
- Usage: Used in tissue culture media (typically 1–10  $\mu\text{M}$ ) to induce callus formation.

### Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis.

- Mechanism: The two urea NH hydrogens form hydrogen bonds with the catalytic aspartate residue in the sEH active site, preventing the hydrolysis of endogenous anti-inflammatory epoxides (EETs).
- Relevance: **1-(4-Hydroxyphenyl)-3-phenylurea** serves as a scaffold for designing more potent inhibitors for treating hypertension and inflammation.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2298-29-5, **1-(4-Hydroxyphenyl)-3-phenylurea**. Retrieved from [[Link](#)]
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- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. [[Link](#)]
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